(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Description
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a conjugated system with a double bond (2E) configuration, a chloro-substituted methoxyphenyl group, and a methylphenyl group
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-3-5-13(6-4-12)7-10-17(20)19-15-11-14(18)8-9-16(15)21-2/h3-11H,1-2H3,(H,19,20)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCMTMDNAGTHN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-methylcinnamic acid.
Amide Bond Formation: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of saturated amides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated amides or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Materials Science: It can be incorporated into polymer matrices to enhance material properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may find applications as a pesticide or herbicide.
Mechanism of Action
The mechanism by which (2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the biological context and the specific enzyme or receptor it interacts with.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-chloro-2-methoxyphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methyl group on the phenyl ring.
(2E)-N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Structural Features: The presence of both chloro and methoxy groups on the phenyl ring, along with the (2E) configuration, imparts unique chemical and physical properties to the compound.
Reactivity: The specific arrangement of functional groups influences the compound’s reactivity and interaction with other molecules, making it distinct from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
